
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents and inhibitors of enzymes like carbonic anhydrases. The structure of this compound suggests potential biological activity, given the presence of the sulfonamide group and the acetyl moiety, which could interact with biological targets.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds. While the provided papers do not directly describe the synthesis of this compound, they do offer insight into the reactivity of related sulfonamide derivatives. For instance, paper discusses the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali, which could be a relevant reaction condition for synthesizing similar compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. In paper , the crystallographic studies of benzene-1,3-disulfonamides with carbonic anhydrase isozymes reveal how the orientation of the sulfonamide group and the phenyl moiety within the enzyme's active site can affect binding and inhibition. Although the paper does not specifically address this compound, the principles of molecular interactions described could be extrapolated to understand how this compound might interact with its targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and rearrangement. Paper indicates that under alkaline conditions, certain N-substituted benzenesulfonamide derivatives can rearrange or hydrolyze. This suggests that this compound may also be susceptible to similar reactions, which could be important for its stability and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, acidity, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. Although the specific properties of this compound are not detailed in the provided papers, the general behavior of sulfonamides in different environments, as well as their interactions with metal ions like Zn(2+) as described in paper , can provide a foundation for predicting the properties of this compound.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Screening
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide derivatives have been synthesized using green procedures like ultrasound-promoted techniques. These compounds have shown promise in anti-inflammatory activities and other pharmacological screenings. For instance, a study demonstrated the efficient synthesis of novel pyrazolines containing benzenesulphonamide group which exhibited significant anti-inflammatory activity (Nikalje, Malhotra, & Ghodke, 2011).
Antimicrobial and Antitumor Activity
Studies have explored the synthesis of N-substituted benzene sulfonamides and their biological screening. These compounds showed notable antimicrobial properties and have been screened for activities against various enzymes, such as acetylcholinesterase and lipoxygenase. Additionally, some chlorinated compounds in this class exhibited excellent in vitro antitumor activity against certain cell lines (Rehman et al., 2011; El-Morsy, 2014; Fahim & Shalaby, 2019).
Anticonvulsant and Neurotoxicity Screening
These sulfonamide derivatives have also been studied for their potential in anticonvulsant applications. Computational studies and neurotoxicity screenings were conducted, showing that some compounds in this class could serve as potent anticonvulsant agents, with one compound in particular showing promising interactions with nicotinic acetylcholine ion-gated receptors (Khokra et al., 2019).
Inhibitory Effects on Enzymes
These compounds have been evaluated for their inhibitory effects on various enzymes, including carbonic anhydrases and acetylcholinesterase. Some derivatives have shown significant inhibitory potential at nanomolar levels, making them potential leads for further drug development (Tuğrak et al., 2020; Supuran et al., 2013).
Potential in COVID-19 Drug Development
Research on N-substituted sulfonamides has included their potential application as COVID-19 drugs. Theoretical calculations and molecular docking studies have been employed to evaluate their binding energy and interaction with key proteins related to SARS-CoV-2 (Fahim & Ismael, 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-acetyl-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-7-12-16(14,15)11-6-4-5-10(8-11)9(2)13/h3-6,8,12H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKIAUQBRDYTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

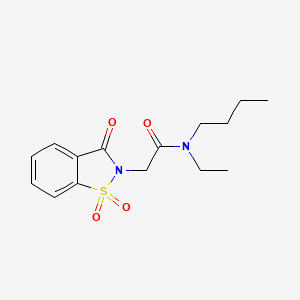
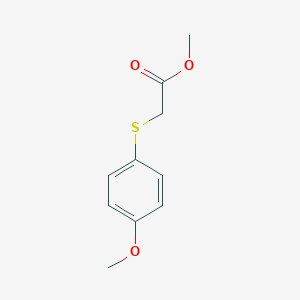
![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)
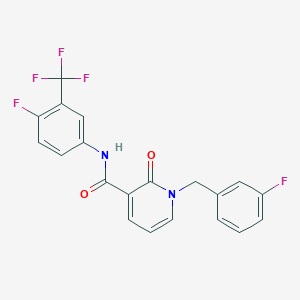
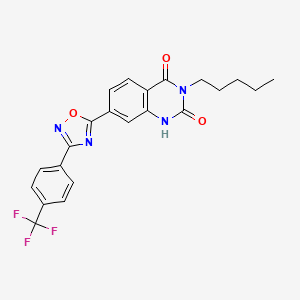
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)
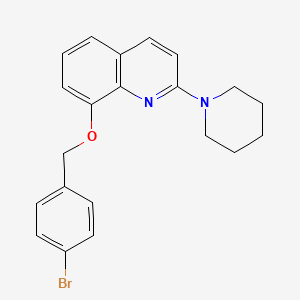
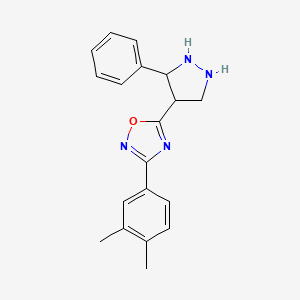

![(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride](/img/structure/B2502155.png)
![3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2502156.png)
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)
![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)
![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)